molecular formula C17H24BrN3O3 B2709384 Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate CAS No. 2402838-27-9

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

Katalognummer B2709384
CAS-Nummer: 2402838-27-9
Molekulargewicht: 398.301
InChI-Schlüssel: JZMXKIHMACXRQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1049023-29-1. It has a molecular weight of 370.25 . It is typically stored at 4 degrees Celsius and has a purity of 95%. It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 4-(6-bromonicotinoyl)piperazine-1-carboxylate. The InChI code for this compound is 1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius. It has a molecular weight of 370.25 .

Wissenschaftliche Forschungsanwendungen

Photolabile Carbene Generating Labels

Compounds with structures similar to tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate have been used as photolabile carbene generating labels. These labels are designed for bioconjugation to biochemical agents, enabling studies in biological systems under light irradiation. For example, derivatives of 4-bromobenzyl tert-butyl ether have been synthesized and used to generate carbenes upon irradiation, which can be coupled to amino functions of biochemically interesting agents, forming photoaffinity labels (Nassal, 1983).

Synthesis and Characterization of Schiff Base Compounds

Research involving the synthesis and characterization of Schiff base compounds from starting materials similar to tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate has been conducted. These studies involve the synthesis of amino-substituted dihydrothieno[2,3-c]pyridine derivatives, characterized using various spectroscopic methods and X-ray crystallographic analysis. Such compounds are of interest due to their potential pharmaceutical applications and as intermediates in organic synthesis (Çolak, Karayel, Buldurun, & Turan, 2021).

Piperidine Derivatives Synthesis

The synthesis of piperidine derivatives, which share structural similarities with tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate, has been explored for creating compounds with potential therapeutic applications. For instance, reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone have led to the formation of various substituted piperidine derivatives, highlighting the versatility of these frameworks in chemical synthesis (Moskalenko & Boev, 2014).

Organoplatinum(IV) Complexes with Amide Groups

Research on organoplatinum(IV) complexes featuring amide groups, similar to functionalities present in tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate, has been conducted. These studies focus on the synthesis and characterization of complexes with potential applications in catalysis and material science. The supramolecular structures of these complexes vary as a function of ligand flexibility, demonstrating the importance of structural considerations in the design of organometallic compounds (Au, Jennings, & Puddephatt, 2009).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3/c1-16(2,3)24-15(23)21-9-8-20(11-17(21,4)5)14(22)12-6-7-13(18)19-10-12/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMXKIHMACXRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.